2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Overview
Description
2,5-Dihydro-2,5-dimethoxy-2-methylfuran is a pyrimidine derivative . It has an empirical formula of C7H12O3, a CAS Number of 22414-24-0, and a molecular weight of 144.17 .
Synthesis Analysis
The synthesis of the diastereoisomeric mixture of two pairs of enantiomers of this compound has been reported . The formation of this compound by the electrolysis of furan in methanol has also been studied .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOC1OC(C)(OC)C=C1
. The InChI key is ODARVONGEVVSAG-UHFFFAOYSA-N
. Chemical Reactions Analysis
The formation of this compound by the electrolysis of furan in methanol has been studied .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.429 (lit.) . It has a boiling point of 46 °C/10 mmHg (lit.) and a density of 1.019 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthetic Utility in Complex Compound Formation
2,5-Dihydro-2,5-dimethoxy-2-methylfuran serves as a valuable synthetic equivalent in the preparation of various biologically interesting compounds. Garzelli, Samaritani, and Malanga (2008) illustrate its use in creating 5-substituted-2(5H)-furanone derivatives, significant for their complexity and potential biological relevance (Garzelli, R., Samaritani, S., & Malanga, C., 2008).
Electrosynthesis Applications
Horii et al. (2005) demonstrate an innovative method for preparing 2,5-dimethoxy-2,5-dihydrofuran through electrosynthesis. This process involves the oxidation of furan and the reduction of methanol, optimized to achieve a high yield of the pure product (Horii, D., Atobe, M., Fuchigami, T., & Marken, F., 2005).
Reaction with Dichloroketene
Yang, Lin, and Whang (1986) explored the reaction of 2,5-Dimethoxy-2,5-dihydrofuran with dichloroketene, leading to the formation of unique compounds. Their study highlights its reactive potential in forming novel chemical structures (Yang, C.-H., Lin, H., & Whang, M., 1986).
Use in Functionalized 2-Alkylfurans Synthesis
Malanga and Mannucci (2001) report the reaction of 2,5-Dimethoxy-2,5-dihydrofuran with vinyl ethers to produce functionalized 2-alkylfurans. This method offers a promising route to synthesize complex furan derivatives under mild conditions (Malanga, C., & Mannucci, S., 2001).
Implications in Catalysis
Bischoff and Kant (2000) found that 2,5-Dimethoxy-2,5-dihydrofuran, when used with water-soluble rhodium-catalysts and syngas, undergoes hydrogenation rather than hydroformylation. This suggests a role of water in the catalyst's coordination sphere, providing insights into biphasic catalysis processes (Bischoff, S., & Kant, M., 2000).
Safety and Hazards
2,5-Dihydro-2,5-dimethoxy-2-methylfuran is considered hazardous. It is flammable and causes serious eye irritation. It is harmful if swallowed or inhaled . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and not getting it in eyes, on skin, or on clothing .
Properties
IUPAC Name |
2,5-dimethoxy-5-methyl-2H-furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(9-3)5-4-6(8-2)10-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODARVONGEVVSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(O1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885203 | |
Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22414-24-0 | |
Record name | 2,5-Dihydro-2,5-dimethoxy-2-methylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22414-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022414240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydro-2,5-dimethoxy-2-methylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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